Rehmaglutin D

説明

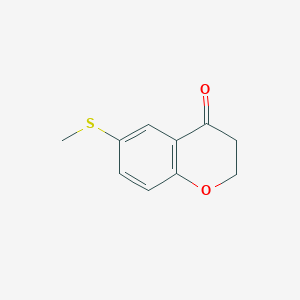

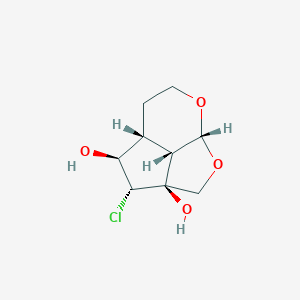

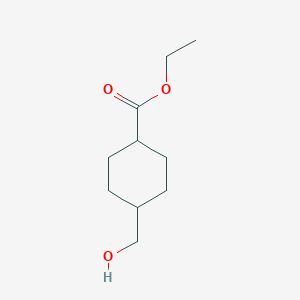

Rehmaglutin D is a compound with the molecular formula C9H13ClO4 . It is one of the iridoids isolated from the less polar fraction of Chinese Rehmanniae Radix, the dried root of Rehmannia .

Synthesis Analysis

The synthesis of Rehmaglutin D involves complex biochemical processes. It has been isolated from the rhizomes of the Vietnamese variety of Rehmannia glutinosa Libosch along with a series of other compounds .Molecular Structure Analysis

The molecular structure of Rehmaglutin D is characterized by a molecular formula of C9H13ClO4, an average mass of 220.650 Da, and a monoisotopic mass of 220.050232 Da .Physical And Chemical Properties Analysis

Rehmaglutin D has a density of 1.5±0.1 g/cm3, a boiling point of 415.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 77.2±6.0 kJ/mol, and it has a flash point of 204.8±28.7 °C .科学的研究の応用

Traditional Medicine Applications

Rehmaglutin D, derived from the root of Rehmannia glutinosa , has been traditionally used in Chinese medicine. It’s known for its antipyretic and hemostatic properties . The processed roots are utilized mainly as a tonic and sedative, indicating its potential in managing fever and promoting relaxation.

Pharmacological Significance

In pharmacology, Rehmaglutin D is part of the iridoid class of compounds. Iridoids are known for their wide range of therapeutic effects, including anti-inflammatory and neuroprotective activities . However, Rehmaglutin D specifically did not exhibit inhibitory effects in certain pharmacological studies, suggesting a need for further research to understand its full potential .

Biochemical Research

Biochemically, the absolute configurations of Rehmaglutin D have been established, which is crucial for understanding its activity at the molecular level . This knowledge aids in the chemical derivations of Rehmaglutins from known iridoid glycosides, which is fundamental in biochemical research involving natural products.

Agricultural Utilization

Rehmaglutin D is one of the iridoid compounds abundantly found in Rehmannia glutinosa . This plant’s compounds, including Rehmaglutin D, are being studied for their potential to enhance the growth and protection of crops, contributing to sustainable agriculture practices .

Biotechnological Advances

In biotechnology, the understanding of compounds like Rehmaglutin D is essential for developing new techniques for drug processing and synthesis . The compound’s properties can be harnessed for creating more effective and less toxic pharmaceuticals.

Environmental Science Contributions

Rehmaglutin D, along with other iridoids, has been studied for its NO production inhibitory activity . This is significant in environmental science research, where the regulation of nitric oxide levels is crucial for managing pollution and protecting ecosystems.

作用機序

Target of Action

Rehmaglutin D, an iridoid compound, has been found to exhibit significant activity against certain targets. It has been reported to show strong antibacterial properties, with activity similar to chloramphenicol against E. coli . .

Mode of Action

For instance, they may bind to bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .

Biochemical Pathways

Iridoids are known to interact with various biochemical pathways, often exerting antioxidant, anti-inflammatory, and antimicrobial effects

Pharmacokinetics

A study on rehmanniae radix, a plant source of rehmaglutin d, suggests that its ingredients are widely distributed after administration

Result of Action

It has been reported to exhibit antibacterial activity, suggesting that it may lead to bacterial death or growth inhibition

Safety and Hazards

特性

IUPAC Name |

(1R,4S,5R,6S,7R,11S)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRLVSQPBQNQB-FJYMVOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C3C1C(C(C3(CO2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@H]3[C@@H]1[C@@H]([C@H]([C@]3(CO2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rehmaglutin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)

![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)

![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)

![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)

![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)